molecular formula CHClN4O B12069149 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride

Cat. No.: B12069149
M. Wt: 120.50 g/mol
InChI Key: XQUOMIHQCZLAME-UHFFFAOYSA-N
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Description

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fused pyridoquinazoline ring system. It is often studied for its biological activities and potential as a pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell proliferation and survival. This interaction can lead to the disruption of cellular pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new pharmacological agents with distinct properties .

Properties

Molecular Formula

CHClN4O

Molecular Weight

120.50 g/mol

IUPAC Name

tetrazol-5-one;hydrochloride

InChI

InChI=1S/CN4O.ClH/c6-1-2-4-5-3-1;/h;1H

InChI Key

XQUOMIHQCZLAME-UHFFFAOYSA-N

Canonical SMILES

C1(=O)N=NN=N1.Cl

Origin of Product

United States

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